
5-Bromo-2-(piperidin-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(piperidin-3-yl)thiazole: is a heterocyclic compound with the following chemical structure:
IUPAC Name: 1-(5-bromo-1,3-thiazol-2-yl)-3-piperidinol
This compound features a thiazole ring fused with a piperidine ring, and the bromine atom is positioned at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 5-Bromo-2-(piperidin-3-yl)thiazole. One common method involves the reaction of 2-amino-5-bromothiazole with piperidine under appropriate conditions. The bromine substitution occurs selectively at the 5-position of the thiazole ring.
Industrial Production Methods: While specific industrial production methods may not be widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Análisis De Reacciones Químicas
Reactivity: 5-Bromo-2-(piperidin-3-yl)thiazole can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Functional groups within the molecule may be oxidized or reduced.
Ring-Closure Reactions: The piperidine and thiazole rings can participate in cyclization reactions.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cyclization: Acidic conditions or base-catalyzed cyclization.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol, while bromination could lead to a dibromo derivative.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore the reactivity of 5-Bromo-2-(piperidin-3-yl)thiazole in synthetic chemistry, designing novel derivatives for drug discovery and materials science.
Biology and Medicine:Antiviral Activity: Analogues of this compound have shown inhibitory effects against influenza viruses.
Fungicidal Properties: The title compound exhibited good fungicidal activity.
Industry: The compound’s unique structure may find applications in the development of agrochemicals, pharmaceuticals, or materials.
Mecanismo De Acción
The precise mechanism of action remains an active area of research. its biological effects likely involve interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While 5-Bromo-2-(piperidin-3-yl)thiazole is unique due to its specific substitution pattern, it shares similarities with other thiazole-containing compounds. Further comparative studies would reveal its distinct features.
Remember that this compound’s potential applications extend beyond what we’ve covered here, and ongoing research may uncover additional uses and mechanisms
Propiedades
IUPAC Name |
5-bromo-2-piperidin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMCAMRAQMICEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
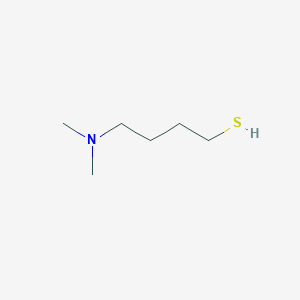
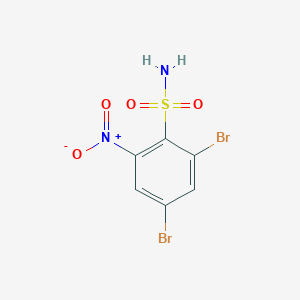


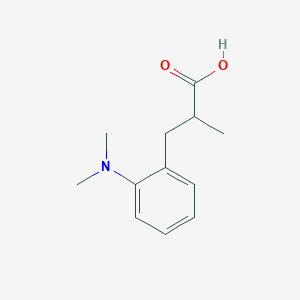
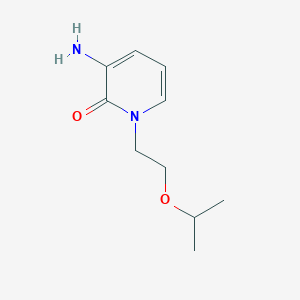

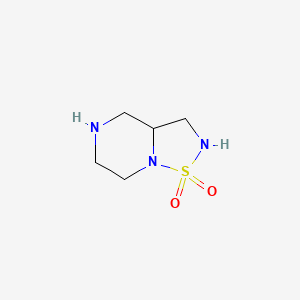
![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)



![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

